1-(3-Chlorophenyl)propan-2-ol CAS 343270-59-7 properties
1-(3-Chlorophenyl)propan-2-ol CAS 343270-59-7 properties
An In-Depth Technical Guide to 1-(3-Chlorophenyl)propan-2-ol and Related Phenylpropanoid Intermediates
Abstract
Substituted phenylpropanols, particularly those featuring a chlorophenyl moiety, represent a critical class of intermediates in the synthesis of pharmaceutically active compounds. This technical guide centers on the chemical properties, synthesis, and characterization of 1-(3-Chlorophenyl)propan-2-ol (CAS 343270-59-7). Due to the limited availability of specific experimental data for this exact regioisomer in public literature, this document provides a comprehensive overview by leveraging established data from closely related structural analogues, precursors, and isomers. By examining the synthesis of related ketones and isomeric alcohols, we provide field-proven insights into the probable synthetic routes, analytical characteristics, and safe handling protocols relevant to the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust technical foundation for working with this family of molecules.
Molecular Profile and Physicochemical Properties
The precise placement of the hydroxyl group on the propane chain significantly influences the physical and chemical properties of chlorophenyl propanol isomers. While experimental data for 1-(3-Chlorophenyl)propan-2-ol is scarce, we can infer its properties by comparing them with its more thoroughly documented precursor, 1-(3-Chlorophenyl)propan-1-one, and its regioisomer, 1-(3-Chlorophenyl)propan-1-ol.
| Property | 1-(3-Chlorophenyl)propan-2-ol (Target Compound) | 1-(3-Chlorophenyl)propan-1-one (Precursor) | 1-(3-Chlorophenyl)propan-1-ol (Isomer) |
| IUPAC Name | 1-(3-Chlorophenyl)propan-2-ol | 1-(3-Chlorophenyl)propan-1-one[1] | 1-(3-Chlorophenyl)propan-1-ol[2] |
| Synonyms | - | m-Chloropropiophenone, 3'-Chloropropiophenone[1][3] | 1-(3-chlorophenyl)-1-propanol[2] |
| CAS Number | 343270-59-7 | 34841-35-5[1] | Not explicitly found, distinct from target |
| Molecular Formula | C₉H₁₁ClO | C₉H₉ClO[1] | C₉H₁₁ClO[2] |
| Molecular Weight | 170.64 g/mol | 168.62 g/mol [1] | 170.64 g/mol [2] |
| Appearance | Predicted: Colorless to pale yellow liquid | White to off-white crystalline powder[4] | - |
| Boiling Point | Predicted: Lower than precursor | 240–242 °C (decomposes)[4] | - |
| Melting Point | Predicted: Not applicable (liquid) | 34–36 °C[4] | - |
| Solubility | Predicted: Soluble in organic solvents | Soluble in MDC, chloroform, EDC[4] | - |
Synthesis Strategies and Experimental Protocols
The synthesis of 1-(3-Chlorophenyl)propan-2-ol is logically achieved through the reduction of a corresponding ketone or via organometallic addition to an aldehyde. The following protocols describe established methods for related compounds, which serve as a validated blueprint for accessing the target molecule.
Caption: Key synthetic pathways to chlorophenyl propanol isomers.
Protocol 2.1: Synthesis of 1-(3-Chlorophenyl)propan-1-ol via Ketone Reduction
This protocol details the reduction of the commercially available ketone precursor, 3'-Chloropropiophenone, to its corresponding secondary alcohol, a regioisomer of the target compound. This is a foundational reaction in organic synthesis.
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols. The use of an alcoholic solvent like methanol not only dissolves the substrate but also participates in the reaction mechanism by protonating the intermediate alkoxide. The reaction is performed at a reduced temperature initially to control the exothermic reaction rate.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-Chlorophenyl)propan-1-one (1.0 eq) in methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the cooled solution in small portions over 15-20 minutes to manage gas evolution and the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7).
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2.2: Asymmetric Synthesis of a Chiral Hydroxy Ketone Intermediate
For applications in drug development, stereochemical control is paramount. The Sharpless asymmetric dihydroxylation provides a reliable method for producing chiral intermediates. The synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone demonstrates this principle.[5][6]
Causality: The AD-mix-β reagent contains a chiral ligand that directs the osmium-catalyzed dihydroxylation of an alkene to one specific face, resulting in a high yield of a single enantiomer of the diol, which is then further transformed into the desired hydroxy ketone.[5][6]
Methodology:
-
Setup: Prepare a mixture of AD-mix-β and methanesulfonamide (CH₃SO₂NH₂) in a tert-butyl alcohol-water solvent system.[6]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[6]
-
Substrate Addition: Add (E/Z)-1-(3-chlorophenyl)prop-1-ene to the cooled mixture.[5][6]
-
Reaction: Stir the reaction vigorously at 0 °C for approximately 16 hours.[5][6]
-
Quenching: Add sodium sulfite and stir for an additional hour to quench the reaction.[6]
-
Isolation: Filter the mixture through Celite and wash with an appropriate organic solvent (e.g., ether).[6]
-
Workup: Separate the aqueous and organic layers. The organic phase is then dried, filtered, and concentrated.[6]
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched hydroxy ketone.[6]
Spectroscopic and Analytical Characterization
Caption: Standard analytical workflow for structural confirmation.
Predicted NMR Data for 1-(3-Chlorophenyl)propan-2-ol
The following table outlines the expected signals in the ¹H and ¹³C NMR spectra. These predictions are crucial for guiding the characterization of a newly synthesized batch.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.10 - 7.30 | Multiplet (m) | 4H | Ar-H |
| Methine | 3.90 - 4.10 | Sextet or Multiplet | 1H | CH-OH |
| Methylene | 2.70 - 2.90 | Doublet (d) | 2H | Ar-CH₂ |
| Hydroxyl | 1.50 - 2.50 | Broad Singlet (br s) | 1H | -OH |
| Methyl | 1.15 - 1.25 | Doublet (d) | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 140 - 142 | C-ipso (C-Cl) |
| Aromatic | 133 - 135 | C-ipso (C-CH₂) |
| Aromatic | 125 - 130 | Ar-CH |
| Methine | 68 - 72 | CH-OH |
| Methylene | 42 - 46 | Ar-CH₂ |
| Methyl | 22 - 25 | -CH₃ |
Safety, Handling, and Stability
Proper handling of chlorophenyl derivatives is essential to ensure laboratory safety. The information provided is synthesized from safety data sheets of related compounds and represents best practices.[8][9][10][11]
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] | To prevent skin and eye contact, which may cause irritation.[8] |
| Handling | Use only in a well-ventilated area or a chemical fume hood.[8] Avoid breathing vapors or mists. Wash hands thoroughly after handling.[8] | To minimize inhalation exposure. Chlorinated organic compounds can have toxicological effects. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[8] Keep away from heat, sparks, and open flames.[11] | To prevent degradation and minimize vapor pressure. Alcohols can be flammable.[10] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[8][10] | These materials can react violently or cause decomposition of the alcohol.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] | To prevent environmental contamination. |
Applications in Research and Development
1-(3-Chlorophenyl)propan-2-ol and its related isomers are valuable building blocks in medicinal chemistry and fine chemical synthesis. Their utility stems from the presence of multiple reactive sites: the hydroxyl group, which can be further functionalized, and the chlorophenyl ring, which can participate in cross-coupling reactions.
-
Pharmaceutical Intermediates: These structures are precursors to more complex molecules, including Central Nervous System (CNS)-active agents.[4] The related compound 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol has been identified as a mood-modifying agent.[12]
-
Building Blocks for Synthesis: They serve as key starting materials for creating libraries of compounds for drug discovery screening. The reactive carbonyl group in the precursor ketone enables a wide range of chemical transformations like condensation and alkylation.[4]
Conclusion
While 1-(3-Chlorophenyl)propan-2-ol (CAS 343270-59-7) is not extensively documented on its own, a thorough understanding of its properties and synthesis can be constructed from the wealth of information available for its isomers and precursors. The synthetic protocols, analytical predictions, and safety guidelines presented in this guide provide a solid, scientifically-grounded framework for professionals engaged in the synthesis and application of this important class of chemical intermediates.
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